molecular formula C8H5F3N2O2 B11890476 (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine

Cat. No.: B11890476
M. Wt: 218.13 g/mol
InChI Key: UBBCPEHVWKFVGC-ONEGZZNKSA-N
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Description

(E)-5-(2-Nitrovinyl)-2-(trifluoromethyl)pyridine is a specialized pyridine derivative featuring a trifluoromethyl group at the 2-position and an (E)-configured 2-nitrovinyl substituent at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly for accessing ethanamine derivatives through reduction reactions . Its structure combines the electron-withdrawing effects of the trifluoromethyl and nitrovinyl groups, which enhance reactivity in subsequent transformations, such as nucleophilic additions or cycloadditions. The compound is synthesized via a condensation reaction between 6-(trifluoromethyl)nicotinaldehyde and nitromethane under acidic conditions, highlighting its role in multistep synthetic pathways for bioactive molecules .

Properties

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

5-[(E)-2-nitroethenyl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)7-2-1-6(5-12-7)3-4-13(14)15/h1-5H/b4-3+

InChI Key

UBBCPEHVWKFVGC-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=NC=C1/C=C/[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C=C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and a nitroalkene.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide. The reaction may also require a solvent, such as ethanol or dimethylformamide, to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitroalkene adds to the pyridine ring, followed by elimination of a leaving group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitrovinyl group can be reduced to form amines or hydroxylamines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrovinyl group may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The nitrovinyl group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitrovinyl, bromophenoxy) enhance electrophilic reactivity for cross-coupling or reduction.
  • Aryl substituents (e.g., p-tolyl) improve stability and enable transition-metal-free syntheses.

Key Findings :

  • Transition-metal-free methods (e.g., desulfinative coupling) offer environmental and economic benefits.
  • Halogenated derivatives (e.g., bromophenoxy, chloro) achieve high yields, enabling industrial-scale production.

Physicochemical and Spectral Properties

Compound Name Key Spectral Data/Properties Reference
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine NMR data not reported; inferred reactivity from functional groups
2-(p-Tolyl)-5-(trifluoromethyl)pyridine ¹H NMR (CDCl₃): δ 8.71 (s, 1H), 7.65 (d, 2H)
2-Chloro-5-(trifluoromethyl)pyridine Boiling point: 152°C; purity >97%

Insights :

  • Trifluoromethyl groups produce distinct ¹⁹F NMR signals (e.g., δ -62 to -65 ppm).
  • High-purity halogenated derivatives (e.g., 2-chloro-5-TF pyridine) are commercially viable .

Key Research Findings and Implications

Antimalarial Applications: The nitrovinyl derivative is a critical intermediate for 4(1H)-quinolone antimalarials, demonstrating the importance of functional group compatibility .

Efficient Synthesis : Transition-metal-free methodologies (e.g., desulfinative coupling) reduce costs and toxicity .

Structural Diversification: Substituents like bromophenoxy enable Suzuki-Miyaura cross-coupling, expanding access to complex heterocycles .

Biological Activity

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a nitrovinyl group. Its molecular formula is C8H6F3N2O2C_8H_6F_3N_2O_2, and it has a molecular weight of approximately 208.10 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that trifluoromethylpyridines, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae4 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound may serve as a potent antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated promising anticancer properties. Studies have indicated that similar trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study investigated the effect of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines.
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, allowing for further functionalization that may enhance its biological activity. Techniques such as nucleophilic substitution reactions and cross-coupling methods are commonly employed to modify the compound for improved efficacy against specific biological targets.

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